molecular formula C6H10O8 B1237638 D-mannaric acid

D-mannaric acid

Cat. No. B1237638
M. Wt: 210.14 g/mol
InChI Key: DSLZVSRJTYRBFB-LDHWTSMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-mannaric acid is the D-enantiomer of mannaric acid. It is a conjugate acid of a D-mannarate(1-). It is an enantiomer of a L-mannaric acid.

Scientific Research Applications

  • Metabolic Conversion in Mammalian Systems :D-mannaric acid can be formed in human systems. For instance, Matsui, Okada, and Ishidate (1969) found that this compound was produced in human urine following the oral administration of D-mannuronolactone. This demonstrates the body's ability to convert certain substances into this compound (Matsui, Okada, & Ishidate, 1969).

  • Biochemical Engineering of Sialic Acid :Keppler et al. (2001) discuss the role of this compound in the biochemical engineering of the N-acyl side chain of sialic acid. This has implications in cell-cell recognition and the interaction of viruses with host cell receptors (Keppler et al., 2001).

  • Photosynthetic Production of Mannitol from CO2 :Jacobsen and Frigaard (2014) conducted a study on the photosynthetic production of mannitol, a derivative of this compound, from CO2 in cyanobacteria. This research has potential applications in the biosynthesis of valuable sugars from CO2 (Jacobsen & Frigaard, 2014).

  • Coordination Compounds with Metal Ions :The coordination of this compound with tungsten(VI) oxoions and molybdenum(VI) has been studied by Ramos et al. (1994). Such coordination compounds have potential applications in chemistry and materials science (Ramos et al., 1994a), (Ramos et al., 1994b).

  • Synthesis of Polymers and Compounds :Carpenter et al. (2013) and Mancera et al. (2003) have explored the synthesis of compounds and polymers from this compound, showcasing its versatility in materials science (Carpenter, Hardcastle, & Kiely, 2013), (Mancera, Roffé, Rivas, & Galbis, 2003).

  • Regulation of Polysialic Acid Biosynthesis :Revilla‐Nuin et al. (1998) found that N‐acetyl‐d‐mannosamine, a precursor of this compound, can regulate the biosynthesis of capsular polysialic acid in bacteria, influencing bacterial growth (Revilla‐Nuin, Rodríguez-Aparicio, Ferrero, & Reglero, 1998).

  • Biological and Therapeutic Applications :Athari Nik Azm et al. (2017) and Zhang et al. (2017) have shown the potential of this compound in medical applications, such as in the treatment of Alzheimer’s disease and its role in immune responses (Athari Nik Azm et al., 2017), (Zhang et al., 2017).

  • Industrial Applications :Hu et al. (2016) review the industrial applications of D-mannose, which can be linked to the use and study of this compound as a component of glycoproteins and polysaccharides (Hu, Shi, Zhang, Miao, Zhang, & Jiang, 2016).

  • Virus-Receptor Interactions :Keppler et al. (1995) investigated how sialic acid precursor analogs, related to this compound, can modulate virus-receptor interactions, which is crucial for understanding viral infections (Keppler et al., 1995).

  • Anti-Inflammatory Properties :Research by Fattahi et al. (2015), Crupi and Cuzzocrea (2018), and Mirshafiey et al. (2007) highlights the anti-inflammatory properties of D-mannuronic acid in various experimental models, suggesting its potential as a therapeutic agent (Fattahi et al., 2015), (Crupi & Cuzzocrea, 2018), (Mirshafiey et al., 2007).

properties

Molecular Formula

C6H10O8

Molecular Weight

210.14 g/mol

IUPAC Name

(2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid

InChI

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3-,4-/m0/s1

InChI Key

DSLZVSRJTYRBFB-LDHWTSMMSA-N

Isomeric SMILES

[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O

SMILES

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Canonical SMILES

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

synonyms

mannaric acid

Origin of Product

United States

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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